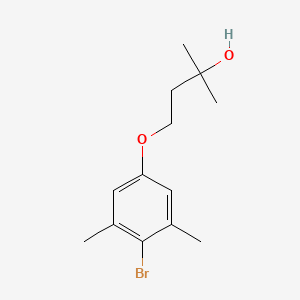
4-(4-Bromo-3,5-dimethylphenoxy)-2-methylbutan-2-ol
Vue d'ensemble
Description
This compound, also known as tert-butyl 4-(4-bromo-3,5-dimethylphenoxy)-1-piperidinecarboxylate, has a CAS Number of 1072944-63-8 and a molecular weight of 384.31 . It is used for industrial and scientific research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H26BrNO3/c1-12-10-15(11-13(2)16(12)19)22-14-6-8-20(9-7-14)17(21)23-18(3,4)5/h10-11,14H,6-9H2,1-5H3 .Applications De Recherche Scientifique
Synthesis and Body Distribution of Iodine-131 Labeled Compounds : A study detailed the synthesis of iodine-131 labeled compounds similar in structure to 4-(4-Bromo-3,5-dimethylphenoxy)-2-methylbutan-2-ol. These compounds showed significant uptake in the lungs and brain in animal models, suggesting potential applications in imaging and diagnostic procedures in nuclear medicine (Braun et al., 1977).
Novel Synthesis of Gemfibrozil : Another research focused on the synthesis of Gemfibrozil, a pharmaceutical used for the prevention and treatment of atherosclerosis, demonstrating a two-step reaction process involving a compound structurally related to 4-(4-Bromo-3,5-dimethylphenoxy)-2-methylbutan-2-ol (Glushkov et al., 1995).
Application in Alkaline Fuel Cells : Research on the application of brominated polymers as anion exchange membranes in alkaline direct methanol fuel cells (DMFC) could provide insights into the potential use of brominated compounds like 4-(4-Bromo-3,5-dimethylphenoxy)-2-methylbutan-2-ol in energy conversion technologies (Katzfuß et al., 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(4-bromo-3,5-dimethylphenoxy)-2-methylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrO2/c1-9-7-11(8-10(2)12(9)14)16-6-5-13(3,4)15/h7-8,15H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZRFKRDLIJSLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCCC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromo-3,5-dimethylphenoxy)-2-methylbutan-2-ol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

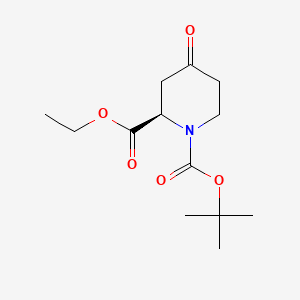
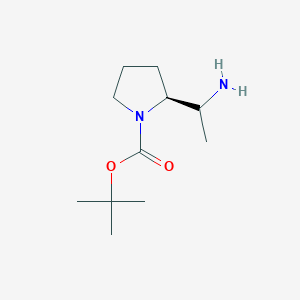
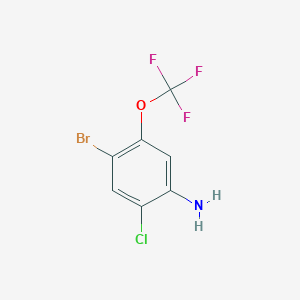
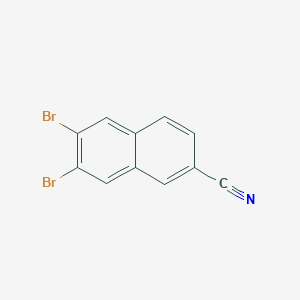
![2',4',5',7'-Tetrabromo-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid](/img/structure/B1403234.png)

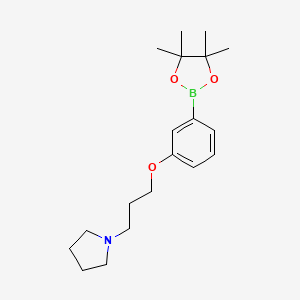

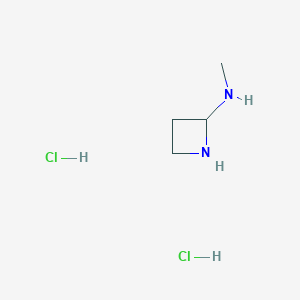
![3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1403240.png)

![N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B1403244.png)

